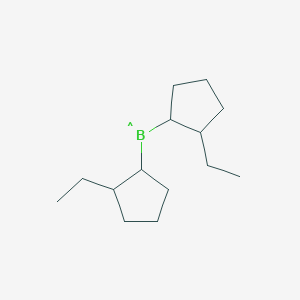
Bis(2-ethylcyclopentyl)boranyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-ethylcyclopentyl)boranyl is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of boron atoms bonded to 2-ethylcyclopentyl groups, which impart distinct reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylcyclopentyl)boranyl typically involves the reaction of boron-containing precursors with 2-ethylcyclopentyl derivatives. One common method involves the use of boron tribromide and 2-ethylcyclopentyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
Bis(2-ethylcyclopentyl)boranyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of borohydrides.
Substitution: The compound can participate in substitution reactions where the 2-ethylcyclopentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often conducted in dry ether or THF.
Substitution: Various halides or nucleophiles; reactions may require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Boronic acids, boronates.
Reduction: Borohydrides.
Substitution: Functionalized boron compounds with diverse applications.
科学研究应用
Bis(2-ethylcyclopentyl)boranyl has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism by which bis(2-ethylcyclopentyl)boranyl exerts its effects involves the interaction of boron atoms with various molecular targets. In biological systems, the compound can form stable complexes with nucleic acids and proteins, influencing cellular processes. The boron atoms can also participate in electron transfer reactions, impacting metabolic pathways .
相似化合物的比较
Similar Compounds
- Bis(2-ethylhexyl)boranyl
- Bis(2-ethylcyclohexyl)boranyl
- Bis(2-ethylphenyl)boranyl
Uniqueness
Bis(2-ethylcyclopentyl)boranyl is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2-ethylcyclopentyl groups provides a balance between steric hindrance and electronic effects, making it suitable for a wide range of applications .
属性
CAS 编号 |
60134-86-3 |
|---|---|
分子式 |
C14H26B |
分子量 |
205.17 g/mol |
InChI |
InChI=1S/C14H26B/c1-3-11-7-5-9-13(11)15-14-10-6-8-12(14)4-2/h11-14H,3-10H2,1-2H3 |
InChI 键 |
PVAGTGWOXNUPCL-UHFFFAOYSA-N |
规范 SMILES |
[B](C1CCCC1CC)C2CCCC2CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


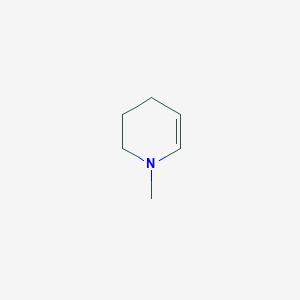
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)
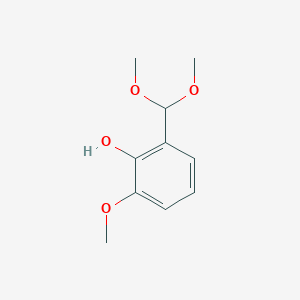

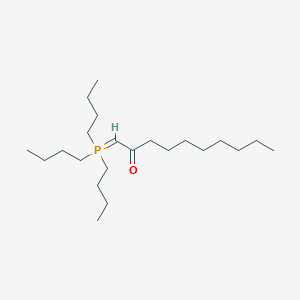


![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)
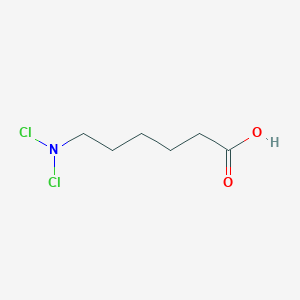
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14617815.png)
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14617830.png)
![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
